
(E)-(4-Methoxyphenyl)(1-phenyl-2-tosylvinyl)selane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-(4-Methoxyphenyl)(1-phenyl-2-tosylvinyl)selane is an organoselenium compound characterized by the presence of a vinyl group substituted with a 4-methoxyphenyl group, a phenyl group, and a tosyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4-Methoxyphenyl)(1-phenyl-2-tosylvinyl)selane typically involves the following steps:
Formation of the Vinyl Intermediate: The vinyl intermediate can be synthesized through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired vinyl compound.
Introduction of the Selenium Atom: The vinyl intermediate is then reacted with a selenium reagent, such as diphenyl diselenide, in the presence of a base like sodium hydride or potassium tert-butoxide. This step introduces the selenium atom into the molecule.
Tosylation: The final step involves the tosylation of the compound using tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
(E)-(4-Methoxyphenyl)(1-phenyl-2-tosylvinyl)selane can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form selenides using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The vinyl group can undergo substitution reactions with nucleophiles like amines or thiols, leading to the formation of new carbon-selenium bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Selenoxides, selenones
Reduction: Selenides
Substitution: New organoselenium compounds with varied functional groups
科学研究应用
(E)-(4-Methoxyphenyl)(1-phenyl-2-tosylvinyl)selane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-selenium bonds and as a precursor for other organoselenium compounds.
Biology: Investigated for its potential antioxidant properties and its role in modulating biological pathways involving selenium.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of materials with unique electronic and optical properties, such as semiconductors and photovoltaic cells.
作用机制
The mechanism of action of (E)-(4-Methoxyphenyl)(1-phenyl-2-tosylvinyl)selane involves its interaction with molecular targets and pathways in biological systems. The selenium atom in the compound can participate in redox reactions, influencing cellular oxidative stress and modulating the activity of enzymes involved in antioxidant defense. Additionally, the compound’s ability to form stable carbon-selenium bonds allows it to interact with various biomolecules, potentially affecting their function and activity.
相似化合物的比较
Similar Compounds
Diethyl malonate: An ester of malonic acid used in organic synthesis.
Dimethyl malonate: Another ester of malonic acid with similar applications.
Malonic acid: A simple dicarboxylic acid used as a precursor for various chemical compounds.
Uniqueness
(E)-(4-Methoxyphenyl)(1-phenyl-2-tosylvinyl)selane is unique due to the presence of the selenium atom, which imparts distinct chemical properties and reactivity compared to similar carbon-based compounds
属性
分子式 |
C22H20O3SSe |
|---|---|
分子量 |
443.4 g/mol |
IUPAC 名称 |
1-[(E)-2-(4-methoxyphenyl)selanyl-2-phenylethenyl]sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C22H20O3SSe/c1-17-8-12-20(13-9-17)26(23,24)16-22(18-6-4-3-5-7-18)27-21-14-10-19(25-2)11-15-21/h3-16H,1-2H3/b22-16+ |
InChI 键 |
QWQXIPODLGCTKD-CJLVFECKSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C=C(\C2=CC=CC=C2)/[Se]C3=CC=C(C=C3)OC |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C=C(C2=CC=CC=C2)[Se]C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


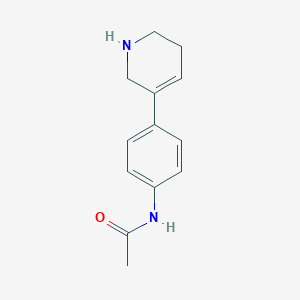
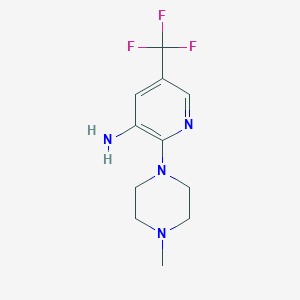
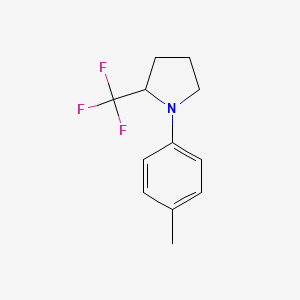



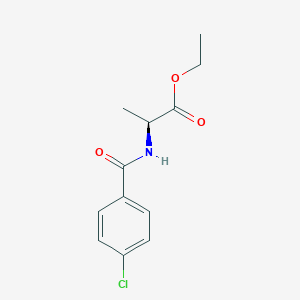
![(R)-N-((R)-1-(3',5'-Di-tert-butyl-[1,1'-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12849769.png)
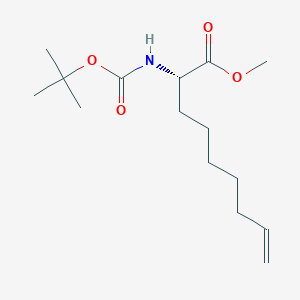
![(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12849789.png)
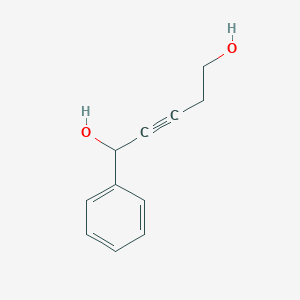
![6-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12849797.png)


